

Application Note: Quantification of DL-Cystine in Plasma Samples using LC-MS/MS

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Compound of Interest

Compound Name: DL-Cystine

Cat. No.: B1669687

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Introduction

Cystine, the oxidized dimeric form of the amino acid cysteine, plays a crucial role in various physiological and pathological processes. It is the primary source for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] Accurate and reliable quantification of cystine levels in plasma is essential for diagnosing and monitoring diseases such as cystinosis, a rare lysosomal storage disorder characterized by the abnormal accumulation of cystine.[2][3] Furthermore, monitoring plasma cystine concentrations is vital in pharmacokinetic (PK) studies and for assessing therapeutic adherence to cystine-depleting agents like cysteamine.[4][5]

This application note provides a detailed protocol for the robust and sensitive quantification of **DL-cystine** in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision, a critical requirement for clinical research and drug development.

Experimental Protocols

Materials and Reagents

- Cystine standard
- **DL-Cystine-d4** (Internal Standard, IS)

- N-Ethylmaleimide (NEM)
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Trichloroacetic acid (TCA)
- Ultrapure water
- Control human plasma

Sample Preparation

A significant challenge in the accurate measurement of cystine is the potential for auto-oxidation of cysteine to cystine during sample handling.^[6] To mitigate this, the following sample preparation protocol incorporating a thiol-alkylating agent is recommended.

- **Sample Collection:** Collect whole blood in EDTA-containing tubes.
- **Plasma Separation:** Centrifuge the blood samples at 1,300 x g for 10 minutes at 4°C to separate the plasma.
- **Alkylation Step:** To 100 µL of plasma, immediately add 10 µL of 10 mg/mL NEM solution in water to prevent the oxidation of cysteine.^[6] Vortex briefly.
- **Internal Standard Spiking:** Add 10 µL of the internal standard working solution (e.g., 1 µg/mL **DL-Cystine-d4** in ultrapure water).
- **Protein Precipitation:** Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.^[6] Alternatively, 20 µL of 20% (w/v) trichloroacetic acid can be used.^[6]
- **Vortex and Centrifuge:** Vortex the mixture for 1 minute, then centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.^{[6][7]}
- **Supernatant Transfer:** Carefully transfer the supernatant to a new microcentrifuge tube.

- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[6]
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters that may require optimization for specific instruments.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Value
LC System	Agilent 1290 Infinity LC System or equivalent[8] [9]
Column	Hamilton PRP-X110S (2.1x100mm) with a Targa C18 pre-column[7]
Mobile Phase A	0.1% aqueous formic acid/acetonitrile (1:1)[7]
Mobile Phase B	2.0% aqueous formic acid/acetonitrile (1:1)[7]
Flow Rate	0.35 mL/min[7]
Gradient	0 min, 0% B; 2 min, 0% B; 6 min, 100% B; 8 min, 100% B; 8.1 min, 0% B; 9 min, 0% B[7]
Injection Volume	10 µL[7]
Column Temperature	40°C

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Value
MS System	Agilent 6530 Accurate-Mass Q-TOF or equivalent Triple Quadrupole MS[8][9]
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Cystine: m/z 241.0 -> optimized fragment; D4-Cystine: m/z 245.1 -> optimized fragment. Another study used m/z 353.1 → 208.1 for cystine and m/z 357.1 → 210.1 for D4-CYSS. [10]
Gas Temperature	325°C
Gas Flow	10 L/min
Nebulizer Pressure	35 psi
Sheath Gas Temp	350°C
Sheath Gas Flow	11 L/min
Capillary Voltage	3500 V

Quantitative Data Summary

The presented method is validated for its sensitivity, linearity, precision, and accuracy. The following tables summarize the quantitative performance of the LC-MS/MS method for **DL-Cystine**.

Table 3: Method Validation Parameters

Parameter	Result
Linearity Range	5 - 5000 ng/mL[1][10]
Lower Limit of Quantification (LLOQ)	5 ng/mL[1][10]
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy (%RE)	Within $\pm 15\%$
Recovery	97.3% - 102.9%[3]

Table 4: Representative Plasma Cystine Concentrations

Population	Mean Cystine Concentration ($\mu\text{mol/L}$)	Reference
Young Adults (mean age 25.7)	51.72 ± 4.2	[7]
Older Adults (mean age 67.8)	104.8 ± 4.8	[7]
Healthy Control Cells	0.21	[3]
Cystinotic Cells	3.90	[3]

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of **DL-Cystine** in plasma is depicted below.

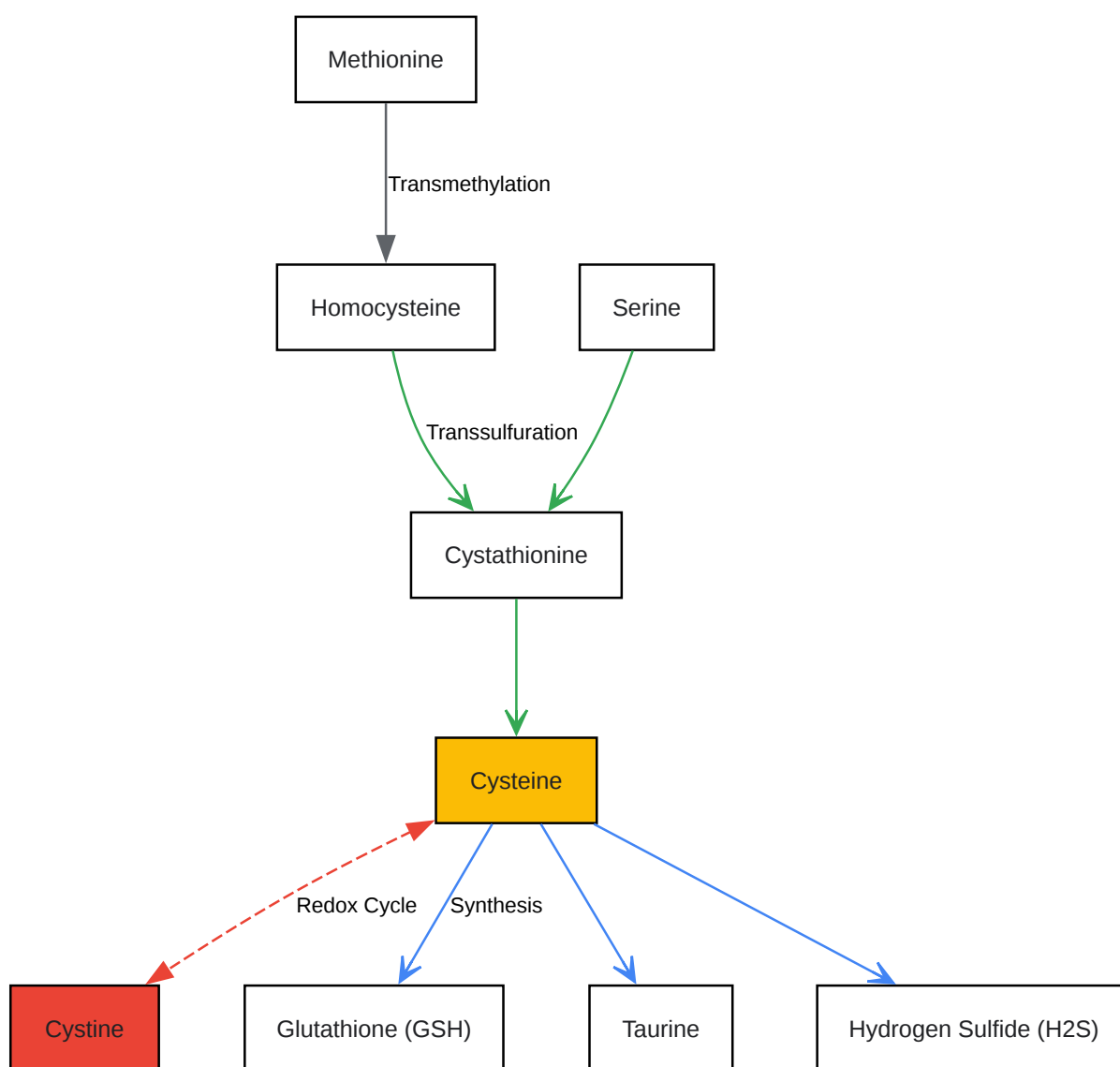


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Caption: Experimental workflow for **DL-Cystine** quantification.

Cysteine Metabolic Pathway

Understanding the metabolic context of cystine is crucial for interpreting the quantitative data. The following diagram illustrates the simplified metabolic pathway of cysteine, from which cystine is formed.[6]

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Caption: Simplified cysteine metabolic pathway.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of **DL-Cystine** in plasma samples using LC-MS/MS. The described method, which includes a critical sample stabilization step, is sensitive, specific, and reliable for applications in clinical research and drug development. The provided quantitative data and experimental parameters serve as a valuable resource for method implementation and validation.

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